N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide
Overview
Description
N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide is 343.13544809 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Synthetic Routes and Derivatives : Research demonstrates various synthetic pathways to create tetrahydrobenzo[b]thiophene derivatives, offering a foundation for further exploration into compounds like N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide. These pathways include reactions under microwave irradiation, leading to diverse derivatives through interactions with primary amines, secondary amines, and other bifunctional nucleophiles, showcasing the compound's versatile reactivity and potential for generating a wide array of bioactive molecules (Abdalha et al., 2011).
Biological Activities
Antimicrobial Properties : Studies have synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, showing promising antimicrobial activities. This indicates the potential of such compounds, including N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide, in contributing to the development of new antimicrobial agents (Gouda et al., 2010).
Anti-inflammatory Activity : Derivatives similar to the compound have been evaluated for anti-inflammatory activities. For instance, N-hydroxy methyl derivatives of related structures showed potent anti-inflammatory effects in in vivo models, suggesting the potential of N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide in inflammatory disease treatment (Rajasekaran et al., 1999).
Cholinesterase Inhibition : Thiophene-2-carboxamide derivatives, similar in structural motif to the compound of interest, have been explored for their cholinesterase inhibitory activities. Such activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's, highlighting the compound's relevance in medicinal chemistry (Kausar et al., 2021).
Antiviral Activity : Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has revealed remarkable activity against avian influenza virus, demonstrating the potential of similar compounds, including N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide, in antiviral research and therapy (Hebishy et al., 2020).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-3-6-13(7-4-11)19-18(23)21-20-17(22)15-10-24-16-9-12(2)5-8-14(15)16/h3-4,6-7,10,12H,5,8-9H2,1-2H3,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFFEBLAWFEOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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